Boc-2-naphthylalanine
Description
Boc-2-naphthylalanine (CAS: 58438-04-3) is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group on the α-amino group and a 2-naphthyl side chain. Its IUPAC name is (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoic acid . Key properties include:
- Molecular Formula: C₁₈H₂₁NO₄
- Molecular Weight: 315.37 g/mol
- Purity: >98.0% (HPLC)
- Appearance: White to off-white crystalline powder .
This compound is widely used in peptide synthesis, where the Boc group serves as a temporary protecting group for the amino moiety, removable under acidic conditions (e.g., trifluoroacetic acid). The 2-naphthyl substituent enhances hydrophobicity and π-π stacking interactions, making it valuable in designing peptides with specific structural or functional properties .
Properties
Molecular Formula |
C18H21NO4 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl-naphthalen-2-ylamino]propanoic acid |
InChI |
InChI=1S/C18H21NO4/c1-12(16(20)21)19(17(22)23-18(2,3)4)15-10-9-13-7-5-6-8-14(13)11-15/h5-12H,1-4H3,(H,20,21)/t12-/m0/s1 |
InChI Key |
DWNNJLXALCHZGE-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)N(C1=CC2=CC=CC=C2C=C1)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)O)N(C1=CC2=CC=CC=C2C=C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: Boc-1-Naphthylalanine vs. Boc-2-Naphthylalanine
The primary structural distinction lies in the position of the naphthyl group (1- vs. 2-substitution), which significantly alters physicochemical and biochemical behavior:
Substituted Phenylalanine Derivatives
This compound is compared to other Boc-protected phenylalanine analogues with varying aromatic substituents:
Key Differences :
- Hydrophobicity : this compound > Boc-4-Trifluoromethyl-phenylalanine > Boc-4-Nitro-phenylalanine.
- Synthetic Utility : Nitro and trifluoromethyl groups introduce unique reactivity (e.g., photo-crosslinking or fluorine NMR tags), whereas naphthyl groups optimize binding to aromatic residues in proteins .
Alanine Derivatives with Bulky Substituents
Compared to alanine derivatives with non-aromatic bulky groups:
Functional Implications :
- This compound : Ideal for disrupting α-helix or β-sheet conformations due to rigid steric bulk.
- Boc-D-2,4-Diaminobutyric Acid: Used to introduce positive charges in antimicrobial peptides .
Data Tables
Table 1: Physicochemical Comparison of Key Boc-Protected Amino Acids
| Compound | MW (g/mol) | Purity | Solubility (Common Solvents) |
|---|---|---|---|
| This compound | 315.37 | >98% | DMF, DCM, THF |
| Boc-1-Naphthylalanine | 315.37 | >95% | DMF, Acetonitrile |
| Boc-4-Nitro-L-phenylalanine | 296.27 | >97% | DMSO, Methanol |
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